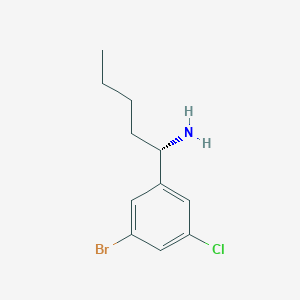![molecular formula C12H8FN3O B12834053 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system with a fluorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the following steps:
-
Formation of the Imidazo-Pyridine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction. This step often employs 4-fluorobenzyl chloride as the fluorophenyl source, with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The fluorophenyl group can participate in further substitution reactions, allowing for the introduction of additional functional groups. Common reagents include halogenating agents and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
科学的研究の応用
3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for its potential in several scientific research areas:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
-
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids, which may lead to the discovery of new biochemical pathways and mechanisms.
-
Industry: : Utilized in the development of advanced materials with specific electronic or photonic properties, owing to its unique structural features.
作用機序
The mechanism by which 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar in structure but with a chlorine substituent instead of fluorine.
3-(4-Methylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Features a methyl group, which may alter its biological activity and chemical properties.
3-(4-Nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Contains a nitro group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where fluorine’s electronegativity and size play a crucial role.
特性
分子式 |
C12H8FN3O |
|---|---|
分子量 |
229.21 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H8FN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17) |
InChIキー |
ARPGQBQRBQLYIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


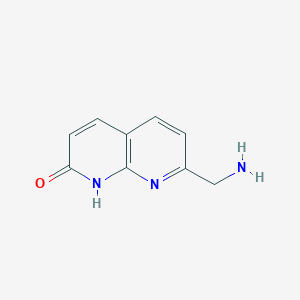

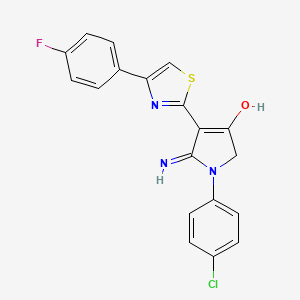
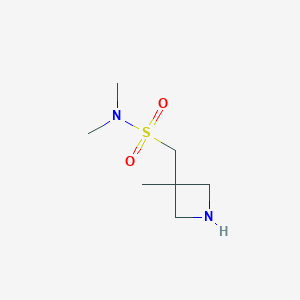
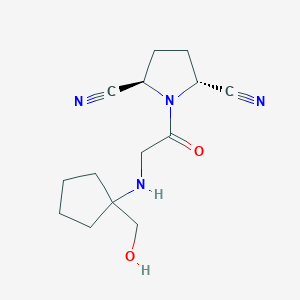
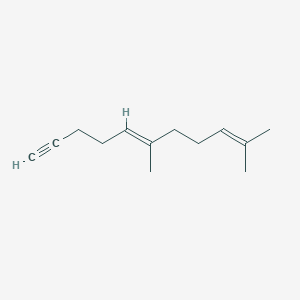
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

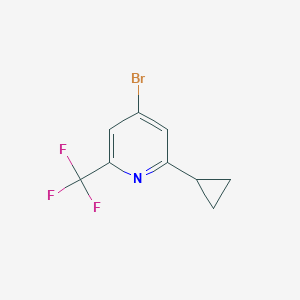

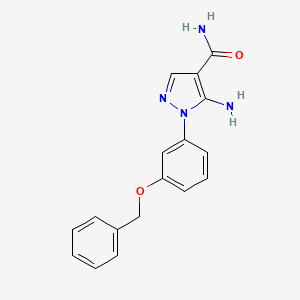
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

